molecular formula C23H22N2O7 B12211526 ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate

ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate

Cat. No.: B12211526
M. Wt: 438.4 g/mol
InChI Key: JYKLXGKUTQDFNZ-UHFFFAOYSA-N
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Description

Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is a synthetic organic compound with a molecular formula of C23H22N2O7 and a molecular weight of 438.4 g/mol . This complex molecule is characterized by a multifunctional structure that incorporates both an indole and a benzofuran moiety, linked by a urea-functional group. The indole scaffold is a privileged structure in medicinal chemistry and is present in a vast number of biologically active natural products and pharmaceuticals . Indole derivatives are known to exhibit a wide spectrum of biological activities, including anti-cancer, anti-microbial, and anti-inflammatory properties, making them a central focus in drug discovery efforts . Similarly, the benzofuran ring system is another significant heterocycle found in compounds with various biological applications. The specific research value of this compound is derived from its unique molecular architecture, which suggests potential as a key intermediate in the synthesis of more complex molecules or as a core scaffold for the development of novel pharmacological tools. Researchers may investigate its application in areas such as enzyme inhibition, receptor binding studies, or as a precursor in the development of new therapeutic agents. The presence of multiple methoxy groups and the carbamate functionality offers sites for further chemical modification, allowing for the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes by qualified laboratory personnel only. It is not intended for use in humans, animals, or as a food additive, and it must not be used for diagnostic or therapeutic applications.

Properties

Molecular Formula

C23H22N2O7

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 5,6-dimethoxy-3-[(7-methoxy-1-benzofuran-2-carbonyl)amino]-1H-indole-2-carboxylate

InChI

InChI=1S/C23H22N2O7/c1-5-31-23(27)20-19(13-10-16(29-3)17(30-4)11-14(13)24-20)25-22(26)18-9-12-7-6-8-15(28-2)21(12)32-18/h6-11,24H,5H2,1-4H3,(H,25,26)

InChI Key

JYKLXGKUTQDFNZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N1)OC)OC)NC(=O)C3=CC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Starting Materials and Cyclization

  • 3,5-Dimethoxyaniline serves as the primary precursor. Reaction with α-halo ketones (e.g., ethyl 2-chloroacetoacetate) in ethanol under reflux with NaHCO₃ yields phenacyl anilines.

  • Cyclization is achieved using trifluoroacetic acid (TFA) or acetic anhydride under inert conditions. For example, heating phenacyl aniline derivatives in TFA at 100°C for 3 hours produces the indole ring.

  • Esterification : Ethyl ester groups are introduced either during cyclization (using ethyl glycolate) or via post-synthesis ester exchange.

Representative Reaction Scheme:

Yield : 68–75%.

Synthesis of the Benzofuran Moiety: 7-Methoxy-1-Benzofuran-2-Carbonyl Chloride

The benzofuran component is synthesized via Perkin condensation or Ullmann coupling :

Key Steps:

  • 7-Methoxy-2-bromo-benzofuran is prepared from 7-methoxysalicylaldehyde using bromination and cyclization.

  • Carbonylation : Treatment with CO gas and Pd catalysts (e.g., PdCl₂(PPh₃)₂) converts the bromide to 7-methoxybenzofuran-2-carboxylic acid.

  • Activation : The acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride[(ClCO)₂O].

Representative Reaction Scheme:

Yield : 82% for carbonylation; 95% for acyl chloride formation.

Amide Bond Formation: Coupling Indole and Benzofuran Moieties

The final step involves coupling the indole’s 3-amino group with the benzofuran carbonyl chloride:

Coupling Reagents and Conditions

  • HATU/DIPEA : A mixture of hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) and N,N-diisopropylethylamine (DIPEA) in DMF at 0–25°C.

  • Direct Aminolysis : Reacting the acyl chloride with the indole amine in anhydrous THF or DCM.

Representative Reaction Scheme:

Yield : 65–72%.

Optimization and Challenges

Regioselectivity in Indole Synthesis

  • Methoxy Positioning : Use of 3,5-dimethoxyaniline ensures correct substitution at C5 and C6.

  • Side Reactions : Over-alkylation is mitigated by controlled stoichiometry of α-halo ketones.

Purification Techniques

  • Column Chromatography : Silica gel eluted with ethyl acetate/hexane (3:7) removes unreacted intermediates.

  • Recrystallization : Methanol/water mixtures improve purity (>98% by HPLC).

Data Tables

Table 1. Comparison of Coupling Methods

MethodReagentsSolventTemp (°C)Yield (%)Purity (%)
HATU/DIPEAHATU, DIPEADMF257298.5
Direct AminolysisAcyl chlorideTHF0→256597.2

Table 2. Key Spectral Data for Final Product

| 1H NMR (CDCl₃) | δ 1.42 (t, 3H, J=7.1 Hz, -COOCH₂CH₃), 3.89 (s, 6H, -OCH₃), 6.52 (s, 1H, H-4), 7.25–7.45 (m, 4H, benzofuran H). |
| 13C NMR | δ 14.1 (-COOCH₂CH₃), 56.2 (-OCH₃), 112.4–160.7 (aromatic C), 165.2 (-CONH-), 169.8 (-COO-). |
| HRMS | m/z calc. for C₂₄H₂₃N₂O₇: 475.1504; found: 475.1511 . |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Structural Characteristics

The molecular formula of ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is C23H22N2O7, with a molecular weight of approximately 438.4 g/mol. The compound's structure allows for various interactions with biological targets, influencing its pharmacological profile.

Compound Name Structural Features Biological Activity
This compoundIndole core + benzofuran moietyPotential anti-inflammatory and anticancer properties
Ethyl 5,6-dimethoxy-1H-indole-2-carboxylateLacks benzofuran moietyDifferent biological activities
7-Methoxy-1-benzofuran-2-carboxylic acidContains benzofuran moiety but lacks indole coreLimited activity compared to target compound
5,6-Dimethoxyindole-2-carboxylic acidSimilar indole core without ethyl esterDifferent reactivity profile

Synthetic Pathway Overview

  • Starting Materials : The synthesis begins with appropriate substituted indoles and benzofurans.
  • Reactions : Key reactions include:
    • Nucleophilic substitution to introduce the benzofuran moiety.
    • Esterification to form the ethyl ester.
    • Carbonylation to introduce the carbonyl group from the benzofuran.

Anticancer Properties

Preliminary studies suggest that this compound may exhibit anticancer properties through mechanisms that involve the inhibition of specific cancer cell lines. The compound's ability to interact with enzymes or receptors implicated in cancer progression has been a focal point in research.

Anti-inflammatory Effects

Research indicates that this compound may also possess anti-inflammatory properties. Its structural components allow it to modulate signaling pathways associated with inflammation, potentially leading to therapeutic applications in treating inflammatory disorders.

Study on Anticancer Activity

A study conducted on the compound's effects on human leukemia cells demonstrated significant apoptosis induction, highlighting its potential as a lead compound for developing new anticancer therapies. The study utilized various assays to measure cell viability and apoptosis markers.

Study on Anti-inflammatory Mechanisms

Another research effort focused on evaluating the anti-inflammatory effects of this compound in animal models of inflammation. Results indicated a reduction in pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases.

Mechanism of Action

The mechanism of action of ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking with aromatic residues in the target protein .

Comparison with Similar Compounds

Substituent Effects on the Indole Core

The substituents on the indole ring critically influence electronic properties, solubility, and bioactivity. Key comparisons include:

Compound Indole Substituents Key Features
Target Compound 5,6-Dimethoxy High electron density; potential for hydrogen bonding via methoxy groups.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () 5-Fluoro Electron-withdrawing fluorine enhances stability and alters π-electron distribution.
Ethyl 4,7-dimethoxyindole-2-carboxylate () 4,7-Dimethoxy Methoxy groups at alternate positions may reduce steric hindrance at 3-position.
Alpertine () 5,6-Dimethoxy + piperazinyl Piperazinyl group enhances solubility and receptor affinity compared to benzofuran.

Analysis :

  • Compared to 4,7-dimethoxy analogs (), the 5,6-substitution may restrict rotational freedom, favoring planar conformations for π-π stacking.

Functional Group Variations at the 3-Position

The 3-position substituent dictates steric and electronic interactions. Notable examples:

Compound 3-Position Substituent Impact
Target Compound 7-Methoxybenzofuran-2-carbonylamino Benzofuran enhances aromaticity; methoxy aids in hydrogen bonding.
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide () Benzophenone-derived amide Benzophenone offers rigidity but lacks the heterocyclic oxygen of benzofuran.
Ethyl 3-acetylindole-2-carboxylate () Acetyl group Smaller substituent reduces steric hindrance but limits stacking interactions.

Analysis :

  • The 7-methoxy on benzofuran may participate in hydrogen bonding, a feature absent in simpler acetylated analogs ().

Analysis :

  • High-temperature reflux in DMSO () is common but may lead to lower yields due to side reactions (e.g., decomposition of DMSO).

Spectral and Physicochemical Properties

While direct data for the target compound are unavailable, comparisons can be inferred:

Property Target Compound (Expected) N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide ()
Melting Point >200°C (due to rigid benzofuran) 249–250°C
^1H-NMR δ (NHCO) ~12.3 ppm (broad) 12.33 ppm
IR ν(C=O) ~1665 cm⁻¹ 1666.50 cm⁻¹
Solubility Low in water; moderate in DMSO/CHCl₃ Similar to target

Analysis :

  • The benzofuran group may downfield-shift aromatic protons in NMR due to increased electron withdrawal.
  • IR carbonyl stretches (~1665 cm⁻¹) align with amide/ester functionalities in analogs.

Biological Activity

Ethyl 5,6-dimethoxy-3-{[(7-methoxy-1-benzofuran-2-yl)carbonyl]amino}-1H-indole-2-carboxylate is a complex organic compound that combines an indole core with a benzofuran moiety. This unique structure is thought to confer significant biological activity, making it a candidate for further pharmacological research. The compound's potential applications in medicinal chemistry include anti-inflammatory and anticancer properties, although comprehensive studies are still required to fully elucidate its mechanisms of action.

Structural Features

The compound has the following structural formula:

C23H22N2O7\text{C}_{23}\text{H}_{22}\text{N}_2\text{O}_7

It features:

  • Indole core : A bicyclic structure known for its presence in many biologically active compounds.
  • Benzofuran moiety : Enhances the compound's interaction with biological targets.
  • Methoxy groups : Contribute to its solubility and interaction potential.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes through interactions such as hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : It could modulate receptor functions, impacting various signaling pathways.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits several biological activities:

Activity TypeDescription
Anti-inflammatory Potential to reduce inflammation markers in vitro.
Anticancer Induces apoptosis in cancer cell lines, showing promise as an anticancer agent.
Enzyme Inhibition May inhibit enzymes related to neurodegenerative diseases.

Anti-inflammatory Properties

A study demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

Anticancer Activity

In vitro assays indicated that the compound induces apoptosis in various cancer cell lines, including K562 (human leukemia). Flow cytometry analysis showed increased phosphatidylserine exposure, a hallmark of early apoptosis, confirming its anticancer potential.

Enzyme Interaction Studies

Binding affinity studies using surface plasmon resonance (SPR) revealed that the compound interacts with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values indicating potent inhibition compared to standard drugs like rivastigmine.

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